molecular formula C22H21FN4O4 B12160420 methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12160420
M. Wt: 424.4 g/mol
InChI Key: GWKSTFXKMYIMGV-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated benzene ring, an imidazopyridine moiety, and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including:

    Formation of the imidazopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxy group is introduced to the phenyl ring.

    Fluorination of the benzene ring: The fluorine atom is introduced using a fluorinating agent under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzene ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-fluoro-2-methylphenylboronic acid and other fluorinated benzoates share structural similarities.

    Uniqueness: The presence of the imidazopyridine moiety and the methoxyphenyl group distinguishes this compound from others, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C22H21FN4O4

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 5-fluoro-2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21FN4O4/c1-30-15-6-3-13(4-7-15)20-19-18(24-12-25-19)9-10-27(20)22(29)26-17-8-5-14(23)11-16(17)21(28)31-2/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

GWKSTFXKMYIMGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=C(C=C(C=C4)F)C(=O)OC)NC=N3

Origin of Product

United States

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